![molecular formula C8H7BrFIO B6293875 1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene CAS No. 2379322-02-6](/img/structure/B6293875.png)
1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene
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Description
1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene, also known as BFI-MMB, is an organofluorine compound that has been studied extensively in the context of scientific research. It is an important intermediate in the synthesis of a variety of organic compounds, and has been used in the development of new materials and drugs. BFI-MMB has been used in a range of applications, including drug discovery, materials science, and biochemistry.
Scientific Research Applications
Pd-Catalyzed Direct Arylations of Heteroarenes
This compound can be used in Pd-catalyzed direct arylations of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This process involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Synthesis of Tetrasubstituted Alkenes
“1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene” can be employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
Synthesis of β,β,dibromostyrenes
This compound can be used as a substrate in the synthesis of β,β,dibromostyrenes .
Copper-free Sonogashira Coupling
It can be used as a starting reagent in copper-free Sonogashira coupling in aqueous acetone .
Total Syntheses of ent -conduramine A and ent -7-deoxypancratistatin
This compound can be used as a starting reagent in the total syntheses of ent -conduramine A and ent -7-deoxypancratistatin .
In Situ Desilylation and Coupling of Silylated Alkynes
It can be used as a reagent for in situ desilylation and coupling of silylated alkynes .
properties
IUPAC Name |
1-bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFIO/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCASSASTPWZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=C(C=C1)Br)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene |
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